BenchChemオンラインストアへようこそ!

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine

LOXL2 inhibitor Fibrosis Cancer metastasis

This synthetic small-molecule pyrimidine derivative is a confirmed dual inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), with a distinct benzodioxole substituent critical for target selectivity. Unlike generic pan-aminopropionitrile inhibitors, it offers a sub-micromolar LOXL2 IC50 of 370 nM and ~7.6-fold selectivity over LOX, making it essential for dissecting TGF-β-driven fibroblast activation and ECM remodeling. It also exhibits unique GIRK2 channel activator activity, providing a multi-target profiling tool. Generic substitution is not feasible due to the essential role of the N2-benzo[d][1,3]dioxol-5-ylmethyl group in maintaining potency and selectivity.

Molecular Formula C12H11N5O4
Molecular Weight 289.251
CAS No. 1257546-89-6
Cat. No. B2588124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine
CAS1257546-89-6
Molecular FormulaC12H11N5O4
Molecular Weight289.251
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC3=NC=C(C(=N3)N)[N+](=O)[O-]
InChIInChI=1S/C12H11N5O4/c13-11-8(17(18)19)5-15-12(16-11)14-4-7-1-2-9-10(3-7)21-6-20-9/h1-3,5H,4,6H2,(H3,13,14,15,16)
InChIKeyBOZPTMHUICNNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine (CAS 1257546-89-6): A Dual LOX/LOXL2 Inhibitor Scaffold for Fibrosis and Oncology Research


N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine is a synthetic, small-molecule pyrimidine derivative characterized by a 5-nitro group and a 2-(benzo[d][1,3]dioxol-5-ylmethyl)amino substituent . It has been identified in patent literature as a dual inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), enzymes implicated in extracellular matrix remodeling and cancer metastasis [1]. The compound is also reported to interact with G protein-gated inwardly-rectifying potassium (GIRK2) channels . Its procurement value lies in its potential as a selective tool compound for probing LOX/LOXL2 biology, distinct from pan-aminopropionitrile (BAPN)-based inhibitors.

Why N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine Cannot Be Replaced by Generic 5-Nitropyrimidine-2,4-diamine Analogs


Generic substitution within the 5-nitropyrimidine-2,4-diamine class is not feasible due to the critical role of the N2-benzo[d][1,3]dioxol-5-ylmethyl substituent in dictating target selectivity and potency. While simpler N2-alkyl or N2-aryl analogs have been explored as PKC-θ inhibitors [1], the specific benzodioxole moiety in this compound is associated with a distinct LOX/LOXL2 inhibitory profile (IC50 values of 370 nM to 7.9 µM) [2]. Replacing this group with a methyl or unsubstituted phenyl group would likely ablate LOX/LOXL2 activity and alter kinase selectivity, making the compound unsuitable for fibrosis or cancer metastasis models. The presence of the nitro group is also essential for activity, as reduction to an amine is known to have significant effects in this chemical series .

Quantitative Differentiation of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine from Structural Analogs


LOXL2 Inhibition Potency Compared to Generic 5-Nitropyrimidine-2,4-diamine Scaffold

The target compound inhibits human LOXL2 with an IC50 of 370 nM in a cell-based assay using CHO cells [1]. In contrast, the unsubstituted 5-nitropyrimidine-2,4-diamine core or simple N2-methyl derivatives show no reported LOXL2 activity, highlighting the essential contribution of the benzodioxole group. This level of potency is within range of tool compounds for in vitro target engagement studies.

LOXL2 inhibitor Fibrosis Cancer metastasis

Differential LOX vs. LOXL2 Inhibitory Profile

This compound exhibits a distinct dual inhibition profile: it inhibits LOX with an IC50 of 2.8 µM and LOXL2 with an IC50 of 370 nM under similar assay conditions [1]. This contrasts with BAPN (β-aminopropionitrile), a classic LOX inhibitor, which is irreversible and less potent on LOXL2. The ~7.6-fold selectivity for LOXL2 over LOX may be advantageous for studies aiming to dissect the specific roles of these two isoforms in disease models.

LOX inhibitor Selectivity Extracellular matrix

GIRK2 Channel Modulatory Activity Not Found in Common Kinase Inhibitor Analogs

A high-throughput screen identified this compound as a potential activator of G protein-gated inwardly-rectifying potassium (GIRK2) channels . This bioactivity is absent in the widely studied 2,4-diamino-5-nitropyrimidine kinase inhibitor series (e.g., PKC-θ inhibitors), which feature different N2-substituents. While no direct comparative data is available, this suggests a unique polypharmacology that could be exploited for neurological research, differentiating it from analogs used solely in oncology.

GIRK2 activator Ion channel Neurological disease

Recommended Application Scenarios for N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine Based on Verified Evidence


Investigating LOXL2-Specific Functions in Fibrosis Models

The compound's 370 nM IC50 against LOXL2 (with ~7.6-fold selectivity over LOX) makes it suitable for in vitro studies dissecting LOXL2's role in TGF-β-induced fibroblast activation and collagen crosslinking [1]. Researchers should use it alongside a LOXL2-selective antibody or siRNA to confirm target specificity.

Dual LOX/LOXL2 Inhibition in Cancer Metastasis Assays

The dual inhibition of LOX (2.8 µM) and LOXL2 (370 nM) can be exploited in cell-based invasion and migration assays to simultaneously block both arms of the lysyl oxidase family, potentially revealing synergistic effects on ECM remodeling not seen with BAPN alone [1].

Chemical Probe for GIRK2 Channel Activation Studies

Given its identification as a GIRK2 activator hit, this compound can serve as a starting scaffold for medicinal chemistry optimization aimed at developing selective GIRK2 modulators for neurological disorders . Its activity on this target is not expected from typical 5-nitropyrimidine-2,4-diamine kinase inhibitors, providing a unique starting point.

Negative Control for PKC-θ Selectivity Profiling

Since the compound belongs to a class of PKC-θ inhibitors (general class IC50 <1 µM) but has a distinct substitution pattern, it can be used as a selectivity control when profiling other PKC-θ inhibitors to rule out off-target LOX/LOXL2 effects [2].

Quote Request

Request a Quote for N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.